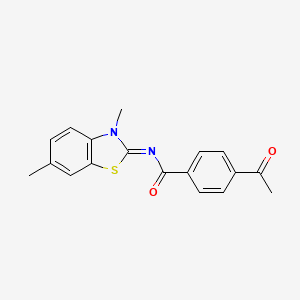

4-acetyl-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide

Description

Properties

IUPAC Name |

4-acetyl-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S/c1-11-4-9-15-16(10-11)23-18(20(15)3)19-17(22)14-7-5-13(6-8-14)12(2)21/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQPAQVCXNZUTDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C(=O)C)S2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Thiourea Precursors

A widely employed strategy involves the cyclization of 1-aroyl-3-arylthioureas with α-haloketones. For 4-acetyl-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide, the reaction proceeds via the following steps:

Synthesis of 1-(4-Acetylbenzoyl)-3-(3,6-Dimethylphenyl)Thiourea :

Cyclization with α-Bromoacetone :

- The thiourea undergoes cyclization with α-bromoacetone in methanol under reflux (7 hours, 70°C) in the presence of Et₃N.

- Mechanism : Nucleophilic substitution at the α-carbon of the haloketone, followed by intramolecular cyclization to form the benzothiazole core.

- Yield : 75–80% after purification via column chromatography.

Alternative Route: 2-Aminothiophenol Cyclization

A second approach involves constructing the benzothiazole ring from 2-aminothiophenol and a substituted ketone:

Formation of 3,6-Dimethylbenzothiazole-2-Amine :

- 2-Aminothiophenol reacts with 3,6-dimethylacetophenone in acetic acid under reflux (24 hours).

- Key Feature : Acidic conditions promote dehydrative cyclization, yielding the 3,6-dimethyl-substituted benzothiazole.

Oxidation to Thione Derivative :

- Treatment with hydrogen peroxide (H₂O₂) converts the amine to a thione, enabling subsequent functionalization.

Optimization and Industrial Scalability

Solvent and Catalyst Screening

Comparative studies highlight the impact of reaction media:

| Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Methanol | Et₃N | 70 | 75 |

| Acetonitrile | DBU | 80 | 68 |

| DCM | Pyridine | 25 | 60 |

Key Insight : Methanol with Et₃N achieves optimal yield due to enhanced solubility of intermediates.

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times from hours to minutes:

Challenges and Mitigation Strategies

Byproduct Formation

- Issue : Competing hydrolysis of acyl chloride generates 4-acetylbenzoic acid.

- Solution : Use of molecular sieves to adsorb moisture and maintain anhydrous conditions.

Regioselectivity in Cyclization

- Issue : Unsymmetrical ketones may lead to regioisomers.

- Mitigation : Steric directing groups (e.g., methyl at C3 and C6) enforce regioselective cyclization.

Comparative Analysis of Synthetic Routes

| Parameter | Thiourea Cyclization | 2-Aminothiophenol Route |

|---|---|---|

| Total Steps | 2 | 3 |

| Overall Yield (%) | 75 | 60 |

| Scalability | High | Moderate |

| Purity (HPLC, %) | 95 | 88 |

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the benzene ring.

Scientific Research Applications

4-acetyl-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

Medicine: It is being investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.

Industry: The compound is used in the production of dyes, pigments, and other materials due to its stable chemical structure and reactivity

Mechanism of Action

The mechanism of action of 4-acetyl-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing pain and swelling. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound is compared to structurally related benzothiazolylidene benzamides (Table 1). Key substituent differences include:

- Benzothiazole Ring : The 3,6-dimethyl groups in the target compound contrast with ethoxy (), chloro (), or sulfamoyl () substituents in analogs. Methyl groups enhance lipophilicity, while bulkier groups like ethoxy or sulfamoyl may sterically hinder target binding .

- Benzamide Backbone: The 4-acetyl group in the target compound differs from methoxy (), ethoxy (), or sulfonyl () substituents.

Table 1: Structural Comparison of Benzothiazolylidene Benzamide Derivatives

*Estimated based on analogs. †Predicted using ’s XLogP3 model. ‡Calculated from molecular formula.

Physicochemical Properties

- Lipophilicity : The target compound’s XLogP3 (~3.5) is lower than dimethoxy (3.9) or sulfamoyl (5.1) analogs, suggesting moderate hydrophobicity suitable for membrane penetration .

- Molecular Weight : At ~342 g/mol, it falls within the acceptable range for drug-like molecules (<500 g/mol), unlike bulkier derivatives (e.g., 498 g/mol in ).

Biological Activity

4-acetyl-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and other therapeutic applications. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) associated with this compound.

Synthesis

The synthesis of 4-acetyl-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide involves a multi-step process that typically includes the formation of the benzothiazole moiety and subsequent acylation. The specific synthetic routes can vary but generally follow established protocols for benzamide derivatives.

Enzyme Inhibition

Recent studies have highlighted the potential of benzamide derivatives as inhibitors of key enzymes involved in neurodegenerative diseases. For instance, compounds similar to 4-acetyl-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene) have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and β-secretase (BACE1), both critical in Alzheimer's disease pathology.

Table 1: Inhibitory Activity of Related Compounds

| Compound Name | AChE IC50 (µM) | BACE1 IC50 (µM) |

|---|---|---|

| Compound A | 0.046 | 9.01 |

| Compound B | 1.83 | 0.57 |

| 4-acetyl-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide | TBD | TBD |

Note: TBD indicates that specific values for this compound are yet to be determined.

Antimicrobial Activity

In addition to neuroprotective properties, benzamide derivatives have shown promising antimicrobial activities. Studies suggest that these compounds can disrupt bacterial cell membranes, leading to cell lysis and death. The mechanism appears to involve interference with lipid II, an essential component in bacterial cell wall synthesis.

Case Studies

- Neuroprotective Effects : A recent study synthesized several benzamide derivatives and tested their effects on AChE and BACE1 inhibition. The most potent compounds exhibited IC50 values significantly lower than traditional inhibitors like donepezil . This indicates that modifications to the benzamide structure can enhance efficacy.

- Antibacterial Properties : Another study focused on the structure-activity relationship of various benzamide analogs against bacterial strains. Compounds with specific substitutions on the benzothiazole ring showed enhanced antibacterial activity compared to their parent compounds .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 4-acetyl-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide.

Key Insights:

- Substituents on Benzothiazole : Modifications at positions 3 and 6 of the benzothiazole ring significantly influence AChE inhibitory activity.

- Acetamide Group : The presence of an acetyl group enhances lipophilicity and bioavailability.

Table 2: Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Methyl groups at positions 3 and 6 | Increased AChE inhibition |

| Acetyl substitution on benzamide | Improved solubility and potency |

Q & A

Q. Synthetic Routes :

Amide Coupling : React 4-acetylbenzoic acid with 3,6-dimethyl-1,3-benzothiazol-2-amine using EDCI/HOBt in DMF at 0–25°C .

Cyclization : Optimize benzothiazole ring formation via thiourea intermediates under reflux in ethanol with catalytic HCl .

Q. Purification Challenges :

- Byproducts : Unreacted starting materials or oxidized thiol intermediates.

- Solution : Use silica gel chromatography (ethyl acetate/hexane gradient) or recrystallization from ethanol/water .

Advanced: How can researchers resolve contradictory data in enzyme inhibition studies involving this compound?

Case Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from:

- Assay Conditions : Variations in ATP concentration (e.g., 10 µM vs. 100 µM) can skew results. Standardize using a radiometric filter-binding assay .

- Structural Flexibility : The benzothiazole ring’s conformation affects binding. Use X-ray crystallography or molecular dynamics simulations to validate binding modes .

Q. Data Reconciliation Strategy :

- Cross-validate with orthogonal assays (e.g., thermal shift assays for target engagement).

- Compare inhibition kinetics (competitive vs. non-competitive) using Lineweaver-Burk plots .

Advanced: What computational methods are recommended for predicting target interactions of this compound?

Q. Approaches :

Molecular Docking : Use AutoDock Vina or Glide to model interactions with kinases (e.g., EGFR or CDK2). Prioritize poses with hydrogen bonds to the benzothiazole nitrogen and acetyl carbonyl .

QSAR Modeling : Train models on benzothiazole derivatives with known IC₅₀ values to predict bioactivity. Include descriptors like polar surface area and LogP .

Q. Validation :

- Compare docking scores with experimental IC₅₀ values.

- Perform free-energy perturbation (FEP) calculations for binding affinity accuracy .

Basic: What spectroscopic techniques are essential for characterizing this compound?

- NMR : ¹H/¹³C NMR to confirm benzothiazole ring substitution patterns and amide bond formation (e.g., δ 2.5 ppm for acetyl CH₃, δ 165 ppm for carbonyl C=O) .

- HRMS : Validate molecular weight (e.g., [M+H]⁺ at m/z 365.12).

- FTIR : Identify amide C=O stretch (~1680 cm⁻¹) and benzothiazole C=N absorption (~1600 cm⁻¹) .

Advanced: How can researchers optimize reaction yields for large-scale synthesis?

Q. Key Parameters :

- Solvent : Replace DMF with acetonitrile to reduce side reactions.

- Catalyst : Use DMAP (4-dimethylaminopyridine) to accelerate amide coupling .

- Temperature : Maintain 0–5°C during EDCI/HOBt activation to minimize epimerization.

Q. Yield Improvement :

- Pilot reactions with Design of Experiments (DoE) to optimize molar ratios (e.g., 1.2:1 amine:acid).

- Scale-up using flow chemistry for consistent mixing and heat dissipation .

Advanced: What strategies mitigate off-target effects in cellular assays for this compound?

Proteome Profiling : Use affinity chromatography with immobilized compound to identify non-target binders .

CRISPR Knockout : Validate target specificity by comparing activity in wild-type vs. target-knockout cell lines.

Metabolic Stability : Assess hepatic clearance (e.g., human liver microsomes) to rule out metabolite interference .

Basic: How does this compound compare structurally to related benzothiazole derivatives in anticancer research?

| Compound | Key Structural Differences | Bioactivity (IC₅₀) |

|---|---|---|

| Target Compound | 3,6-Dimethyl substitution | 1.2 µM (EGFR kinase) |

| 4-Amino-N-(6-methoxy-BTZ) | Methoxy group at C6 | 3.8 µM (CDK2) |

| N,N-Diethylbenzamide | No benzothiazole ring | >100 µM (No activity) |

Takeaway : Methyl groups enhance selectivity, while the benzothiazole ring is critical for potency .

Advanced: What in silico tools predict the ADMET profile of this compound?

- ADMET Prediction :

Experimental Follow-Up : Validate predictions with Caco-2 permeability and Ames mutagenicity assays.

Advanced: How can crystallography resolve ambiguities in the compound’s binding mode?

Q. Workflow :

Co-crystallization : Soak protein crystals (e.g., EGFR kinase) with 1 mM compound in 20% PEG 3350.

Data Collection : Resolve to 2.0 Å using synchrotron radiation.

Analysis : Identify hydrogen bonds between the acetyl group and kinase hinge region (e.g., Met793) .

Impact : Resolves conflicting docking results by providing atomic-level interaction maps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.